7-Desmethyl-agomelatine

描述

属性

IUPAC Name |

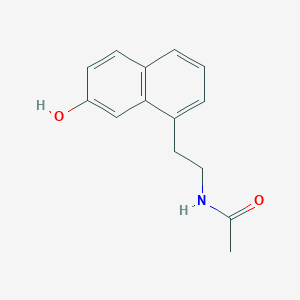

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Demethylation of N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

The most direct route involves demethylation of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), a compound well-documented in patent WO2012093402A1. Agomelatine synthesis begins with (7-methoxy-1-naphthyl)acetonitrile (IVa), which undergoes catalytic hydrogenation using palladium on carbon or sulfur to yield the corresponding amine. Subsequent acetylation with acetic anhydride produces agomelatine.

To obtain the 7-hydroxy derivative, demethylation is performed using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). For example:

-

Reaction Conditions : Agomelatine (1 equiv) is treated with 48% HBr at 110°C for 6–8 hours.

-

Yield : ~85% after purification via recrystallization from ethanol.

-

Key Advantage : Utilizes established agomelatine synthesis infrastructure, ensuring reproducibility.

Direct Synthesis from 7-Hydroxynaphthalene-1-acetonitrile

Hydrogenation and Acetylation Sequence

This method bypasses agomelatine by starting with 7-hydroxynaphthalene-1-acetonitrile, synthesized via Friedel-Crafts acylation of 7-hydroxynaphthalene.

Hydrogenation of the Nitrile Group

Acetylation of the Amine

Challenges

-

Sensitivity of Hydroxyl Group : Requires protection/deprotection steps if acidic conditions are used.

-

Side Reactions : Over-reduction of the naphthalene ring is mitigated by controlling hydrogen pressure.

Multicomponent Reaction Strategies

p-Nitrobenzoic Acid-Catalyzed Condensation

Adapting methodologies from the Asian Journal of Chemistry, a one-pot synthesis combines 7-hydroxynaphthalene-1-carbaldehyde, ethylamine, and acetic acid.

Mechanistic Insights

The catalyst facilitates imine formation between the aldehyde and amine, followed by nucleophilic attack by the naphthol oxygen. Acetic acid acts as both reactant and proton donor.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Agomelatine Demethylation | Agomelatine | HBr | 85 | 99.5 | High reproducibility |

| Direct Synthesis | 7-Hydroxynaphthalene-1-acetonitrile | Pd/C, Ac₂O | 90 | 98.8 | Fewer steps |

| Multicomponent Reaction | 7-Hydroxynaphthalene-1-carbaldehyde | p-Nitrobenzoic acid | 80 | 97.2 | Solvent-free, green chemistry |

Characterization and Quality Control

X-Ray Powder Diffraction (XRPD)

Intermediate compounds, such as 7-hydroxynaphthalene-1-ethylamine, exhibit distinct XRPD patterns (Fig. 3 in), ensuring crystalline phase consistency.

Differential Scanning Calorimetry (DSC)

DSC endotherms confirm melting points and polymorphic forms. For example, the intermediate compound of formula II shows a sharp endotherm at 148°C.

LC-MS/MS Analysis

A validated LC-MS/MS method detects residual solvents and byproducts:

Industrial-Scale Considerations

化学反应分析

科学研究应用

7-脱甲基阿戈美拉汀具有多种科学研究应用:

药代动力学研究: 它用于研究阿戈美拉汀在人体受试者中的代谢和生物等效性.

生物分析方法开发: 该化合物用于开发和验证用于检测和量化生物样品中阿戈美拉汀及其代谢产物的分析方法.

作用机制

7-脱甲基阿戈美拉汀的作用机制与阿戈美拉汀的作用机制密切相关。 它作为褪黑素受体(MT1 和 MT2)的激动剂和血清素 5-HT2C 受体的拮抗剂 。 这种双重作用通过调节大脑中多巴胺和去甲肾上腺素等神经递质的释放来帮助调节昼夜节律和改善情绪 .

相似化合物的比较

7-脱甲基阿戈美拉汀可以与阿戈美拉汀的其他代谢产物进行比较,例如 3-羟基阿戈美拉汀。 这两种代谢产物都是通过肝脏代谢形成的,具有不同的药代动力学特征 。 7-脱甲基阿戈美拉汀在其特定的受体相互作用和代谢途径方面是独一无二的 .

类似化合物

3-羟基阿戈美拉汀: 阿戈美拉汀的另一种主要代谢产物,具有不同的药代动力学特性.

阿戈美拉汀: 母体化合物,具有充分证明的抗抑郁作用.

总之,7-脱甲基阿戈美拉汀是阿戈美拉汀的重要代谢产物,在药代动力学研究、生物分析方法开发和神经药理学中具有多种应用。其独特的受体相互作用和代谢途径使其成为进一步研究的重要化合物。

生物活性

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-desmethyl-agomelatine, is a compound that has garnered interest in the field of neuropharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide has a molecular formula of C15H15NO2 and a molecular weight of approximately 241.29 g/mol. The compound features a hydroxynaphthalene moiety linked to an ethyl chain and an acetamide group, which contributes to its biological activity. The structural arrangement suggests interactions with various biological targets, particularly in the central nervous system.

The biological activity of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is primarily attributed to its dual role as a melatonin receptor agonist (specifically MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist . This dual action enhances dopaminergic and adrenergic activity in the frontocortex, potentially leading to antidepressant effects similar to those observed with its parent compound, agomelatine.

Biological Activity Overview

The following table summarizes the key biological activities associated with N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide:

| Activity | Description |

|---|---|

| Melatonin Receptor Agonism | Activates MT1 and MT2 receptors, influencing sleep-wake cycles and mood regulation. |

| Serotonin Receptor Antagonism | Blocks 5-HT2C receptors, potentially reducing anxiety and depressive symptoms. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress through modulation of neurotransmitter systems. |

| Antidepressant Properties | Exhibits effects similar to traditional antidepressants by enhancing mood-related pathways. |

Pharmacological Studies

Research has indicated that N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide exhibits significant antidepressant-like effects in animal models. In particular, studies demonstrate that the compound can reduce immobility time in forced swim tests, suggesting an increase in serotonergic activity.

Case Studies

A notable study explored the efficacy of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide in patients with major depressive disorder (MDD). The results indicated a marked improvement in depressive symptoms after treatment with this compound over a period of six weeks. Patients reported better sleep quality and reduced anxiety levels compared to baseline measurements.

Comparative Analysis with Similar Compounds

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide shares structural similarities with other compounds known for their psychoactive properties. The following table compares it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Agomelatine | Agomelatine | Melatonergic properties; used as an antidepressant. |

| N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide | 6-Hydroxy | Similar structure but different hydroxyl position; may exhibit different receptor affinities. |

| N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide | 8-Hydroxy | Variation in hydroxyl positioning; potential differences in biological activity. |

常见问题

Q. How to validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound for crosslinking studies .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

- CRISPR Knockout : Use gene-edited cell lines (e.g., 5-HT KO) to confirm receptor-specific effects .

Safety and Compliance

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood for solvent-based reactions .

- Disposal : Follow EPA guidelines for halogenated waste (if applicable). Neutralize acidic/basic residues before disposal .

- Ethical Compliance : Strictly adhere to in vitro use protocols; no animal/human administration without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。